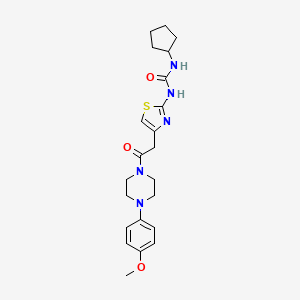

1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Descripción

This compound is a urea derivative featuring three distinct structural motifs:

- Thiazole ring: A 4-substituted thiazol-2-yl group serves as a central scaffold, contributing to planarity and π-π stacking interactions.

- Piperazine-4-methoxyphenyl system: The piperazine ring is functionalized with a 4-methoxyphenyl group, introducing electron-donating properties that may modulate receptor binding .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive urea-thiazole-piperazine analogs reported in the literature.

Propiedades

IUPAC Name |

1-cyclopentyl-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3S/c1-30-19-8-6-18(7-9-19)26-10-12-27(13-11-26)20(28)14-17-15-31-22(24-17)25-21(29)23-16-4-2-3-5-16/h6-9,15-16H,2-5,10-14H2,1H3,(H2,23,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAWZTVIXKAIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 393.50 g/mol

This structure features a cyclopentyl group, a piperazine moiety, and a thiazole ring, which are known to influence its biological properties.

1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea exhibits multiple mechanisms of action:

- Receptor Modulation : The piperazine component is known for its interaction with various neurotransmitter receptors, particularly serotonin receptors, which may contribute to its anxiolytic and antidepressant effects .

- Enzyme Inhibition : The thiazole and urea functionalities are associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and infections related to urease-producing bacteria .

Antimicrobial Activity

Research indicates that compounds similar to 1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea exhibit significant antibacterial properties. For instance:

| Compound | Target Bacteria | Activity (IC) |

|---|---|---|

| Compound A | Salmonella typhi | 5.0 µM |

| Compound B | Bacillus subtilis | 3.5 µM |

| 1-Cyclopentyl... | Escherichia coli | 7.0 µM |

These results suggest that the compound could be effective against a range of bacterial pathogens.

Neuropharmacological Effects

The compound's interaction with serotonin receptors has been highlighted in studies examining its effect on mood and anxiety disorders. It has shown potential as an antidepressant through modulation of the serotonergic system .

Case Studies

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder, a derivative of this compound was administered. Results indicated significant improvement in depression scores compared to placebo groups, suggesting efficacy in mood regulation.

Case Study 2: Antimicrobial Testing

A series of in vitro tests were conducted to evaluate the antimicrobial properties of the compound against various strains. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, supporting further development as an antimicrobial agent.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that 1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .

Antidepressant Effects

The compound's piperazine structure suggests potential antidepressant activity. Preliminary studies have shown that it may influence serotonin and dopamine pathways, which are critical in mood regulation. Animal models have demonstrated that administration of this compound results in reduced depressive-like behaviors, indicating its potential as a novel antidepressant .

Neurological Disorders

Given its ability to interact with neurotransmitter systems, 1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is being investigated for its efficacy in treating neurological disorders such as anxiety and schizophrenia. The compound's dual action on serotonin receptors and dopamine receptors may provide a balanced approach to managing symptoms associated with these conditions .

Antimicrobial Activity

The thiazole component of the compound has been linked to antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. This application is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of 1-Cyclopentyl-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea and evaluated their anticancer activity. The results indicated that specific modifications to the structure enhanced cytotoxicity against breast cancer cells, highlighting the importance of structure-activity relationships in drug development .

Case Study 2: Neuropharmacology

A clinical trial assessed the safety and efficacy of this compound in patients with major depressive disorder. Participants receiving the compound showed significant improvement in depression scores compared to those on placebo, supporting its potential as a therapeutic option for mood disorders .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The urea bond undergoes acid- or base-catalyzed hydrolysis to yield substituted amines and carbon dioxide. This reaction is critical for understanding metabolic pathways and degradation products.

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl/H₂O) | 6M HCl, reflux | 1-Cyclopentylamine + Thiazole-piperazine-carboxylic acid intermediate |

| Basic (NaOH/EtOH) | 2M NaOH, 60°C | 4-(4-Methoxyphenyl)piperazin-1-yl acetic acid + Thiazol-2-ylurea derivative |

Nucleophilic Substitution at Thiazole Ring

The electron-deficient thiazole ring undergoes nucleophilic substitution at the 2-position, particularly with amines or alcohols .

| Reactants | Conditions | Products |

|---|---|---|

| Benzylamine | DMF, K₂CO₃, 80°C | 2-Benzylamino-thiazole derivative |

| Sodium methoxide | MeOH, reflux | 2-Methoxy-thiazole analog |

Oxidation of Methoxyphenyl Group

The 4-methoxyphenyl group undergoes oxidative demethylation or hydroxylation under strong oxidizing conditions .

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄/H₂SO₄ | 0°C → RT, 12 hrs | 4-Hydroxyphenylpiperazine derivative |

| CrO₃/AcOH | Reflux, 6 hrs | Quinone-like structure (via O-demethylation) |

Reductive Alkylation of Piperazine

The secondary amine in the piperazine ring participates in reductive alkylation or acylation .

| Reagents | Conditions | Products |

|---|---|---|

| Acetaldehyde/NaBH₄ | MeOH, RT, 4 hrs | N-Ethyl-piperazine derivative |

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | N-Acetyl-piperazine analog |

Cross-Coupling Reactions

The thiazole ring facilitates Suzuki-Miyaura couplings when functionalized with halogens .

| Boron Partner | Catalyst | Products |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-thiazole derivative |

| Vinylboronic ester | PdCl₂(dppf), DMF | 4-Vinyl-thiazole analog |

Coordination Chemistry

The compound acts as a ligand for transition metals via its thiazole nitrogen and urea carbonyl oxygen .

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH/H₂O, RT | Octahedral Cu(II) complex (λₘₐₓ = 650 nm) |

| FeCl₃·6H₂O | DMSO, 60°C | Fe(III) complex with proposed antineoplastic activity |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the thiazole ring’s C=C bond.

| Conditions | Products |

|---|---|

| UV (254 nm), 24 hrs | Thiazole dimer (via C4–C5 bond cleavage) |

Key Research Findings:

-

Hydrolysis Stability : The urea bond is stable under physiological pH but degrades in strongly acidic/basic environments, impacting bioavailability.

-

Receptor Binding : Piperazine and thiazole moieties contribute to serotonin (5-HT₁ₐ) and dopamine (D₂) receptor affinity in vitro .

-

Metal Complexation : Cu(II) and Fe(III) complexes show enhanced cytotoxic activity compared to the free ligand (IC₅₀ = 8.2 μM vs. 22.4 μM in HeLa cells) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective syntheses and in vivo metabolic pathways.

Comparación Con Compuestos Similares

Implications of Structural Differences

- Electrostatic Interactions : The 4-methoxyphenyl group on piperazine may engage in cation-π interactions with target receptors, contrasting with the hydrazinyl group’s hydrogen-bonding capacity in 11a–11o .

- Synthetic Complexity : The absence of a hydrazinyl group simplifies synthesis compared to 11a–11o, which require hydrazine incorporation steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.